molecular formula C15H21N3O5 B2901628 Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 2034319-84-9

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2901628
CAS No.: 2034319-84-9
M. Wt: 323.349
InChI Key: ARAXGLRUZRZTOP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the methoxy and methyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive molecules with therapeutic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility and reactivity make it an important component in many industrial processes.

Comparison with Similar Compounds

  • Ethyl 4-(4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound is structurally similar but lacks the piperazine ring, resulting in different chemical properties and reactivity.

  • Dolutegravir Intermediate-1: Used in the synthesis of HIV integrase inhibitors, this compound shares the methoxy and methyl groups but has a different core structure.

Uniqueness: Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

ethyl 4-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-4-23-15(21)18-7-5-17(6-8-18)14(20)11-10-16(2)13(19)9-12(11)22-3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXGLRUZRZTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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